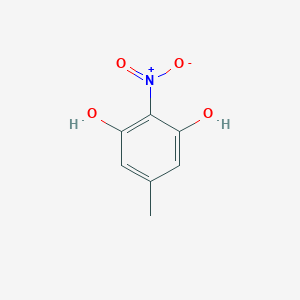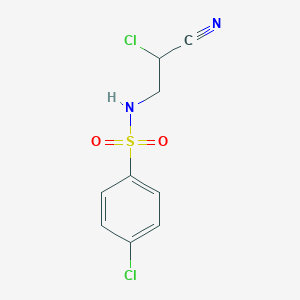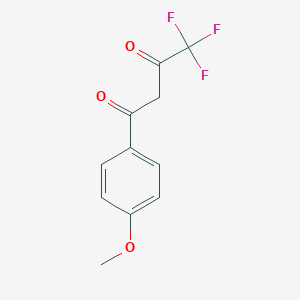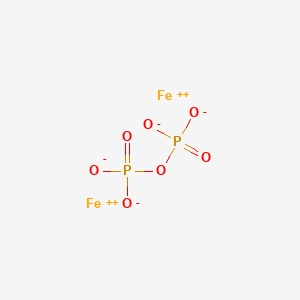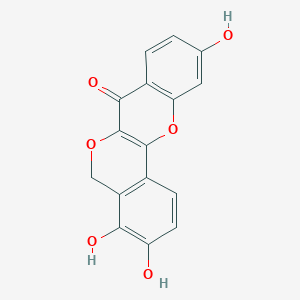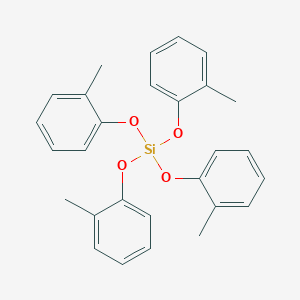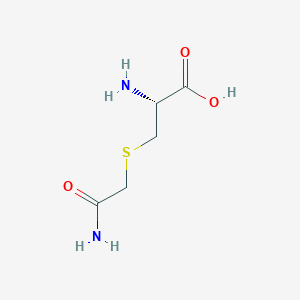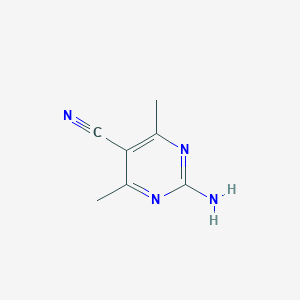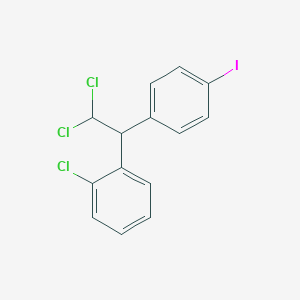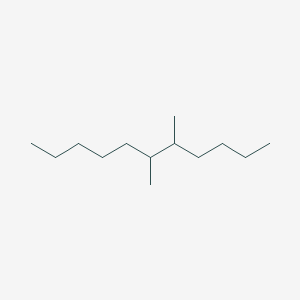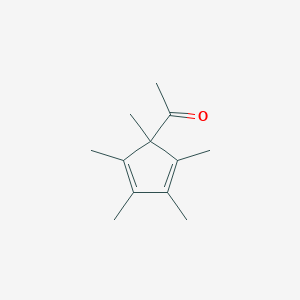
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene, also known as diisopropenylacetylacetone or DIpAcAc, is a chemical compound widely used in scientific research applications. It is a yellowish-orange liquid, highly flammable, and has a strong odor. DIpAcAc is a versatile compound that can be used in various fields, such as organic synthesis, material science, and biochemistry.
Applications De Recherche Scientifique
DIpAcAc is widely used in scientific research applications, such as organic synthesis, material science, and biochemistry. In organic synthesis, DIpAcAc is used as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Heck reaction. It can also be used as a building block in the synthesis of complex organic molecules. In material science, DIpAcAc is used as a precursor for the synthesis of metal oxide nanoparticles, such as TiO2 and ZnO. In biochemistry, DIpAcAc is used as a chelating agent for metal ions, such as copper and iron.
Mécanisme D'action
The mechanism of action of DIpAcAc is not fully understood. However, it is known that DIpAcAc can form stable complexes with metal ions, such as copper and iron. These complexes can be used as catalysts in various reactions. DIpAcAc can also act as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura coupling and Heck reaction.
Effets Biochimiques Et Physiologiques
DIpAcAc has no known biochemical or physiological effects. However, it is important to handle DIpAcAc with care, as it is highly flammable and can cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DIpAcAc in lab experiments are its versatility and ease of synthesis. DIpAcAc can be used in various fields, such as organic synthesis, material science, and biochemistry. The synthesis method is well-established, and the purity of the product can be easily controlled. However, the limitations of using DIpAcAc in lab experiments are its flammability and toxicity. DIpAcAc should be handled with care, and proper safety measures should be taken.
Orientations Futures
There are many future directions for the use of DIpAcAc in scientific research. In organic synthesis, DIpAcAc can be used as a building block for the synthesis of complex organic molecules. In material science, DIpAcAc can be used as a precursor for the synthesis of metal oxide nanoparticles with specific properties. In biochemistry, DIpAcAc can be used as a chelating agent for metal ions, such as copper and iron, in the development of new drugs and therapies.
Conclusion:
In conclusion, DIpAcAc is a versatile compound that can be used in various fields, such as organic synthesis, material science, and biochemistry. Its ease of synthesis and versatility make it a valuable compound for scientific research. However, proper safety measures should be taken when handling DIpAcAc due to its flammability and toxicity. The future directions for the use of DIpAcAc in scientific research are numerous, and it is an exciting compound to study and explore.
Méthodes De Synthèse
DIpAcAc can be synthesized by the reaction of acetylacetone with isoprene in the presence of a catalyst. The reaction takes place under mild conditions and yields a high amount of DIpAcAc. The synthesis method is well-established, and the purity of the product can be easily controlled.
Propriétés
Numéro CAS |
15971-76-3 |
|---|---|
Nom du produit |
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C12H18O/c1-7-8(2)10(4)12(6,9(7)3)11(5)13/h1-6H3 |
Clé InChI |
UUCAJBKZEZWITI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C1C)C)(C)C(=O)C)C |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)C(=O)C)C |
Synonymes |
1-Acetyl-1,2,3,4,5-pentamethyl-2,4-cyclopentadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



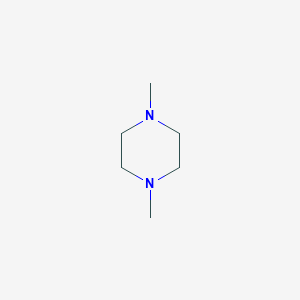
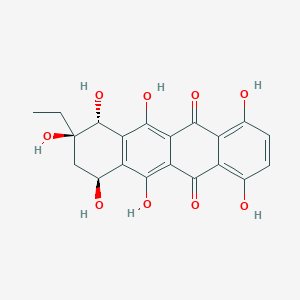
![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
